5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 70057-66-8
VCID: VC2012144
InChI: InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N
Molecular Formula: C14H11N3S
Molecular Weight: 253.32 g/mol

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

CAS No.: 70057-66-8

Cat. No.: VC2012144

Molecular Formula: C14H11N3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine - 70057-66-8

Specification

CAS No. 70057-66-8
Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
IUPAC Name 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
Standard InChI Key HMBUEMMYOIVIOM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N

Introduction

Chemical Properties and Characterization

Physicochemical Properties

The physicochemical properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine are summarized in Table 1, providing essential information for researchers interested in its applications and further development.

Table 1: Physicochemical Properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

PropertyValue
Molecular FormulaC₁₄H₁₁N₃S
Molecular Weight253.32 g/mol
Exact Mass253.067 g/mol
LogP3.38440
CAS Number70057-66-8
IUPAC Name5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N
InChIInChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
InChI KeyHMBUEMMYOIVIOM-UHFFFAOYSA-N

The compound exhibits moderate lipophilicity as indicated by its LogP value of 3.38440, suggesting potential membrane permeability that could influence its pharmacokinetic profile .

Spectroscopic Characterization

Spectroscopic techniques, including NMR, IR, and mass spectrometry, are typically employed to characterize 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and confirm its structure. While specific spectral data for this exact compound were limited in the available research, related thiadiazole compounds show characteristic spectral features that can be extrapolated to this compound:

  • IR spectroscopy typically reveals characteristic bands around 3300-3100 cm⁻¹ for the NH₂ stretching vibrations, 1620-1640 cm⁻¹ for C=N stretching, and distinctive bands for the aromatic rings at approximately 1600-1500 cm⁻¹ .

  • ¹H NMR spectra would show signals for the aromatic protons of the biphenyl moiety in the range of δ 7.0-8.3 ppm, while the amino group protons would appear as a broad singlet at approximately δ 6.8-7.2 ppm .

  • ¹³C NMR would display signals for the thiadiazole ring carbons (C2 and C5) at approximately δ 155-165 ppm, with aromatic carbon signals in the range of δ 120-145 ppm .

Synthesis Methods

Traditional Synthetic Approaches for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically follows several established routes. The most common methods include:

Thiosemicarbazide Cyclization

The most widely employed method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. This approach typically proceeds through the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclodehydration .

The reaction mechanism involves the formation of an acylthiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride . The general reaction scheme is illustrated below:

R-COOH + H₂N-NH-C(=S)-NH₂ → R-C(=O)-NH-NH-C(=S)-NH₂ → R-C=N-N=C(S)-NH₂

Oxidative Cyclization of Thiosemicarbazones

Another important method involves the oxidative cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride. This approach has been reported to produce 2-amino-5-substituted thiadiazoles in good yields .

R-CH=N-NH-C(=S)-NH₂ + [O] → R-C=N-N=C(S)-NH₂ + H₂O

Specific Synthesis of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

Based on established synthetic protocols for similar compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine can be synthesized using the following methods:

Thiosemicarbazide and 4-Biphenylcarboxylic Acid Method

Similar to the synthesis described for related compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine can be prepared by reacting 4-biphenylcarboxylic acid with thiosemicarbazide, followed by cyclization. This method is analogous to the synthesis of 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine reported in the literature .

The reaction typically proceeds in the presence of strong dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid, which facilitate the cyclization process .

MethodReagentsConditionsAdvantagesLimitations
Traditional Acid-CatalyzedThiosemicarbazide, Carboxylic acid, H₂SO₄/POCl₃Reflux, harsh conditionsHigh yields, Well-establishedHarsh conditions, Safety concerns
Oxidative CyclizationThiosemicarbazone, FeCl₃Oxidative conditionsMild conditions, Good yieldsLimited substrate scope
Polyphosphate Ester MethodThiosemicarbazide, Carboxylic acid, PPET < 85°C, One-potMilder conditions, Fewer byproductsNewer method, Less documented

Biological Activities

Overview of 1,3,4-Thiadiazole Biological Significance

The 1,3,4-thiadiazole scaffold has been recognized for its diverse biological activities, including anticonvulsant, antimicrobial, antitumor, and anti-inflammatory properties. These activities make thiadiazole derivatives important targets for medicinal chemistry research .

Anticonvulsant Activity

Many 1,3,4-thiadiazole derivatives, particularly those with aromatic substituents at position 5, have demonstrated significant anticonvulsant activity. The compound's structural similarity to other anticonvulsant thiadiazoles suggests it may possess similar activity .

Antileishmanial Activity

Compounds structurally related to 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly those with aromatic substitutions at position 5 of the thiadiazole ring, have demonstrated activity against Leishmania species. For example, 2-(4-Fluorobenzylthio)-6-(4-fluorophenyl)imidazo[2,1-b] thiadiazole showed notable antileishmanial activity with an MIC of 625 μg/mL .

Structure-Activity Relationships

The biological activity of 1,3,4-thiadiazole derivatives is influenced by several structural factors:

For 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, the presence of the biphenyl group at position 5 likely contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability. The amino group at position 2 could participate in hydrogen bonding interactions with biological targets .

Applications in Research and Development

Pharmaceutical Applications

The 1,3,4-thiadiazole scaffold has found applications in various pharmaceutical areas. Based on the properties of related compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine may have potential applications in:

Anticonvulsant Drug Development

The structural similarity to known anticonvulsant thiadiazole derivatives suggests potential applications in developing new anticonvulsant medications. Structure-activity relationship studies have indicated that the presence of a five-membered thiadiazole ring substituted with aromatic groups is often essential for anticonvulsant activity .

Antimicrobial Agents

Given the antimicrobial properties of many thiadiazole derivatives, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Chemical and Material Science Applications

Beyond pharmaceutical applications, thiadiazole derivatives have been investigated for:

Anti-corrosion Agents

Some thiadiazole derivatives have demonstrated significant anti-corrosion properties. The structural features of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly its aromatic components and nitrogen-containing heterocycle, suggest potential applications as a corrosion inhibitor for various metals .

Building Blocks in Organic Synthesis

The compound can serve as a valuable building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. The amino group at position 2 provides a reactive site for further functionalization and derivatization .

Recent Developments and Future Directions

Novel Synthetic Approaches

Recent advances in the synthesis of 1,3,4-thiadiazole derivatives include the development of more efficient, environmentally friendly methods. The use of polyphosphate ester (PPE) for one-pot synthesis of 2-amino-1,3,4-thiadiazoles represents a significant improvement over traditional methods, offering milder reaction conditions and potentially better yields .

Computational Studies and Drug Design

Molecular docking simulations have been employed to study the interaction of thiadiazole derivatives with various biological targets. These computational approaches help predict the binding affinity and potential biological activity of compounds like 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine .

Software such as PyRx, which uses Lamarckian genetics algorithms, has been utilized to determine the affinity values of thiadiazole derivatives in molecular docking simulations. These studies provide valuable insights into the structure-activity relationships and potential pharmacological applications of these compounds .

Future Research Directions

Several promising research directions for 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and related compounds include:

  • Comprehensive evaluation of its biological activities, particularly anticonvulsant, antimicrobial, and antileishmanial properties

  • Development of structure-activity relationship models to guide the design of more potent derivatives

  • Investigation of its potential as a building block for constructing more complex bioactive molecules

  • Exploration of its applications in materials science, particularly as an anti-corrosion agent

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